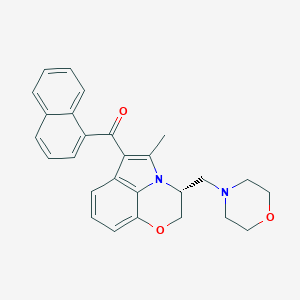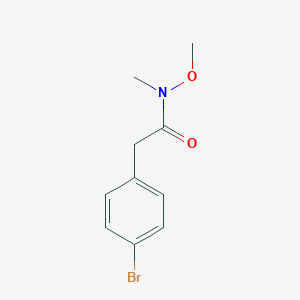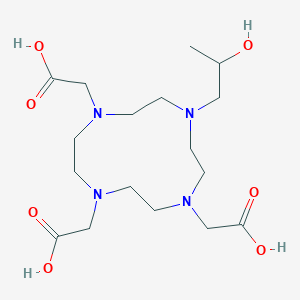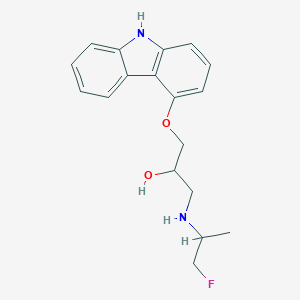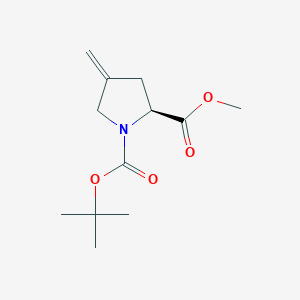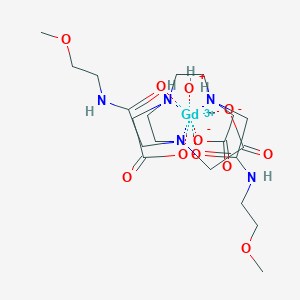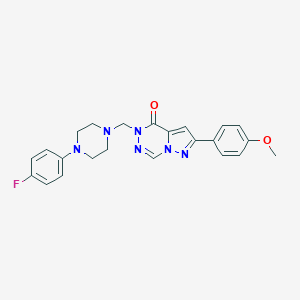
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)- is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways that are involved in cancer cell growth and inflammation.
Efectos Bioquímicos Y Fisiológicos
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)- has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)- in lab experiments is its potential as an anticancer and anti-inflammatory agent. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)-. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to study its potential in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for the development of new drugs based on this compound.
Métodos De Síntesis
The synthesis of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)- involves the reaction of 4-methoxybenzoyl chloride with 4-fluoroaniline to form 4-(4-fluorophenyl)-1-(4-methoxybenzoyl)piperazine. This intermediate compound is then reacted with 6-amino-1,2,4-triazine-5(4H)-one to form the desired product.
Aplicaciones Científicas De Investigación
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)- has shown potential in various scientific research applications. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
Propiedades
Número CAS |
148680-63-1 |
|---|---|
Nombre del producto |
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)- |
Fórmula molecular |
C23H23FN6O2 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C23H23FN6O2/c1-32-20-8-2-17(3-9-20)21-14-22-23(31)30(25-15-29(22)26-21)16-27-10-12-28(13-11-27)19-6-4-18(24)5-7-19/h2-9,14-15H,10-13,16H2,1H3 |
Clave InChI |
QOTWGDLZNSBQTD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CN4CCN(CC4)C5=CC=C(C=C5)F |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CN4CCN(CC4)C5=CC=C(C=C5)F |
Otros números CAS |
148680-63-1 |
Sinónimos |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-8-(4-methoxyphenyl)-1,3,4 ,9-tetrazabicyclo[4.3.0]nona-2,6,8-trien-5-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



